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γ-Glu-Leu is a γ-glutamyl dipeptide that has been found in P. roquefortii. It is a kokumi compound, enhancing the mouthfulness, complexity, and continuity of taste in a variety of foodstuffs. γ-Glu-Leu has been found in several ripened cheeses, including Gouda, Camembert, Shropshire blue, and Comté, as well as sourdough bread fermented with L. reuteri. Gamma-Glu-Leu is a glutamyl-L-amino acid obtained by formal condensation of the gamma-carboxy group of glutamic acid with the amino group of leucine. It has a role as a human metabolite. It derives from a glutamic acid and a leucine. It is a conjugate acid of a gamma-Glu-Leu(1-). Gamma-Glutamylleucine, also known as L-gamma-glu-L-leu or γ-L-glutamyl-L-leucine, belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. Gamma-Glutamylleucine is slightly soluble (in water) and a moderately acidic compound (based on its pKa). Gamma-Glutamylleucine has been detected in multiple biofluids, such as feces and blood. Gamma-Glutamylleucine can be biosynthesized from glutamic acid and leucine. Outside of the human body, Gamma-glutamylleucine can be found in soft-necked garlic. This makes Gamma-glutamylleucine a potential biomarker for the consumption of this food product.
Isoguvacine is a GABAA receptor agonist. It binds to rat synaptic cortical membranes (Ki = 55 nM) and activates α1β2γ2S, α2β2γ2S, α3β2γ2S, α5β2γ2S, and ρ1 subunit-contanining GABAA receptors in a FLIPR assay (EC50s = 13, 4.5, 5.6, 0.78, and 3.1 µM, respectively). It inhibits CA1 population spikes in rat hippocampal slices (EC50 = 13 µM) and high potassium/low magnesium-induced seizures in rat pups. Chronic administration of isoguvacine (2 mg/kg) improves tactile over-reactivity, anxiety-like behaviors, and social impairments in mouse models of autism spectrum disorder (ASD).